Chemical structure and physical properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
Chemical structure and physical properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, and predicted physical and spectroscopic properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol. Furthermore, the potential reactivity and applications of this molecule, particularly in the context of drug discovery and development, are discussed. This document is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential utility of novel succinic anhydride derivatives.
Introduction and Compound Overview
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, also known as 3-(4-bromophenyl)-3-methylsuccinic anhydride, is a cyclic dicarboxylic anhydride. Its structure is characterized by a five-membered oxolane-2,5-dione ring, which is a succinic anhydride core. This ring is substituted at the 3-position with both a 4-bromophenyl group and a methyl group, creating a quaternary stereocenter. The presence of the reactive anhydride functional group and the synthetically versatile bromophenyl moiety makes this compound a potentially valuable building block in organic synthesis and medicinal chemistry.
The succinic anhydride scaffold is a key component in various biologically active molecules and is often used as a linker or a reactive handle for conjugating with other molecules, such as proteins.[1] The corresponding ring-opened succinimide derivatives are known to exhibit a range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[2][3] The 4-bromophenyl group can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for further molecular diversification.[4]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
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Figure 1: Chemical structure of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.
Proposed Synthesis
A plausible synthetic route to 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione would involve the synthesis of the corresponding dicarboxylic acid, 3-(4-bromophenyl)-3-methylsuccinic acid, followed by cyclization to the anhydride. A potential multi-step synthesis is outlined below.
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}
Figure 2: Proposed synthetic workflow for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid
This step can be adapted from known procedures for the bromination of 2-methyl-2-phenylpropanoic acid.[5]
-
To a solution of 2-methyl-2-phenylpropanoic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1.1 equivalents).
-
The reaction may be catalyzed by a Lewis acid or a radical initiator, depending on the chosen brominating agent.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine was used.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Step 2: Synthesis of 3-(4-Bromophenyl)-3-methylsuccinic acid
This step would likely involve the formation of a carbanion alpha to the carboxylic acid, followed by carboxylation.
-
Protect the carboxylic acid of 2-(4-bromophenyl)-2-methylpropanoic acid, for example, as a methyl or ethyl ester.
-
Treat the ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the enolate.
-
Quench the enolate with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction mixture to warm to room temperature and then acidify with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester to the dicarboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
Step 3: Synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
The final step involves the dehydration and cyclization of the dicarboxylic acid.[6][7]
-
Reflux a solution of 3-(4-bromophenyl)-3-methylsuccinic acid in an excess of a dehydrating agent, such as acetic anhydride or acetyl chloride, for 2-4 hours.
-
Monitor the reaction progress by TLC or by observing the cessation of gas evolution (if any).
-
After the reaction is complete, remove the excess dehydrating agent and byproducts by distillation under reduced pressure.
-
The crude product can be purified by recrystallization from a non-polar solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) or by sublimation.
dot graph "reaction_mechanism" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#F1F3F4";
}
Figure 3: Proposed mechanism for the formation of the succinic anhydride.
Physicochemical and Spectroscopic Properties (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione. These predictions are based on the properties of structurally similar compounds.
| Property | Predicted Value/Characteristics | Rationale |
| Molecular Formula | C₁₁H₉BrO₃ | Based on the chemical structure. |
| Molecular Weight | 269.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic molecules with this functionality. |
| Melting Point | 100-150 °C | The presence of the polar anhydride group and the rigid phenyl ring would lead to a relatively high melting point for a molecule of this size. |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), ethers (e.g., THF, diethyl ether), and acetone. Sparingly soluble in non-polar solvents (e.g., hexanes). Reacts with protic solvents (e.g., water, alcohols). | Based on general solubility principles for organic compounds. The anhydride group is susceptible to hydrolysis.[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 3.20 (d, J ≈ 18 Hz, 1H, -CH₂-), 2.90 (d, J ≈ 18 Hz, 1H, -CH₂-), 1.80 (s, 3H, -CH₃) | The aromatic protons of the 4-bromophenyl group are expected to appear as two doublets (or a complex multiplet) in the aromatic region. The diastereotopic methylene protons of the succinic anhydride ring will likely appear as two doublets with a large geminal coupling constant. The methyl protons will appear as a singlet.[9] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 175-170 (2 x C=O), 140-138 (Ar-C), 132 (Ar-C), 128 (Ar-C), 122 (Ar-C-Br), 48-45 (quaternary C), 45-42 (-CH₂-), 25-22 (-CH₃) | The two carbonyl carbons of the anhydride will be in the downfield region. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to bromine being shifted due to the heavy atom effect.[10] The quaternary carbon will have a low intensity.[11][12] |
| IR (KBr, cm⁻¹) | ~1860 (C=O, asymmetric stretch), ~1780 (C=O, symmetric stretch), ~1220 (C-O-C stretch), ~3000-2850 (C-H stretch) | Cyclic anhydrides characteristically show two carbonyl stretching bands.[13][14] |
| Mass Spectrometry (EI) | m/z 268/270 (M⁺, ~1:1 ratio), fragments corresponding to loss of CO, CO₂, and the bromophenyl group. | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 natural abundance).[15][16] |
Reactivity and Potential Applications in Drug Development
Reactivity of the Anhydride Moiety
The primary site of reactivity in 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is the electrophilic carbonyl carbons of the anhydride group. This moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, leading to ring-opening.[17][18]
-
Reaction with Amines: Primary and secondary amines react to form the corresponding succinamic acids, which can be subsequently cyclized to form succinimides. This is a common strategy for introducing the succinimide pharmacophore.[17][19]
-
Reaction with Alcohols: Alcohols will react to form monoesters of the corresponding succinic acid.[20]
-
Hydrolysis: The anhydride is susceptible to hydrolysis in the presence of water, which will yield the dicarboxylic acid.[8]
Potential Applications
Given its structural features, 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione can be envisioned as a versatile intermediate in several areas of drug discovery and development:
-
Synthesis of Bioactive Succinimides: As mentioned, the succinimide core is present in numerous compounds with a wide range of biological activities. This compound could serve as a precursor for the synthesis of novel succinimide derivatives with potential anticonvulsant, anti-inflammatory, or anticancer properties.[2]
-
Linker Chemistry for Bioconjugation: The anhydride can be used to link the 4-bromophenyl-3-methyl moiety to biomolecules, such as proteins or antibodies, that have available amino groups (e.g., lysine residues).[1] The resulting conjugate would then possess a handle (the bromo- a-ryl group) for further functionalization via cross-coupling reactions.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself could be used as a fragment in FBDD screening campaigns. The succinic anhydride can form a covalent bond with target proteins, and the bromophenyl group can be used to explore and optimize interactions within a binding pocket.
Conclusion
While direct experimental data on 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is scarce, a comprehensive profile of the compound can be constructed based on established chemical principles and data from analogous structures. The proposed synthetic route offers a viable pathway for its preparation. The combination of a reactive succinic anhydride moiety and a versatile 4-bromophenyl group makes this compound a promising building block for the synthesis of novel, potentially bioactive molecules and for applications in bioconjugation and fragment-based drug discovery. This guide provides a foundational understanding of this compound, intended to stimulate further research and exploration of its chemical and biological properties.
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